2-(1-Phenylcyclobutyl)acetic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1-phenylcyclobutyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-11(14)9-12(7-4-8-12)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFGXARPBQMJHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700060 | |
| Record name | (1-Phenylcyclobutyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7306-17-4 | |
| Record name | (1-Phenylcyclobutyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Cyclobutylacetic Acid Derivatives Research
Cyclobutane-containing molecules are increasingly recognized for their unique three-dimensional structures, which can offer distinct advantages in drug design. The cyclobutane (B1203170) motif can enhance metabolic stability, improve oral bioavailability, and provide a rigid framework for the precise orientation of pharmacophoric groups. sigmaaldrich.comnih.gov This has led to a surge in the exploration of cyclobutane derivatives in medicinal chemistry. nih.gov
2-(1-Phenylcyclobutyl)acetic acid belongs to the class of cyclobutylacetic acid derivatives, which are characterized by an acetic acid moiety attached to a cyclobutane ring. The introduction of a phenyl group at the 1-position of the cyclobutane ring, as seen in this compound, adds a significant structural and electronic component to the molecule. This phenyl group can engage in various intermolecular interactions, including pi-stacking and hydrophobic interactions, which are crucial for binding to biological targets.
The research into cyclobutylacetic acid derivatives is part of a larger effort to develop novel therapeutic agents. For instance, derivatives of cyclobutanecarboxylic acid have been investigated for their potential anti-inflammatory, antimicrobial, and anticancer properties. crysdotllc.com The core structure of this compound, combining the rigid cyclobutane scaffold with the well-known phenylacetic acid pharmacophore, makes it a compound of interest for further investigation.
Historical Perspectives in Chemical and Biological Investigations
While specific historical research on 2-(1-Phenylcyclobutyl)acetic acid is not extensively documented, the foundational knowledge for its investigation is rooted in the long history of research into phenylacetic acid and its derivatives. Phenylacetic acid itself is a naturally occurring compound with a range of biological activities, including acting as a plant auxin and possessing antimicrobial properties. mdpi.com Research into phenylacetic acid derivatives became prominent in the mid-20th century, with a focus on their potential as anti-inflammatory agents. nih.gov
The synthesis of phenylacetic acid derivatives has been a subject of extensive study, with numerous methods developed for their preparation. These methods often involve the manipulation of benzyl (B1604629) cyanide or the carbonylation of benzyl halides. google.com The synthesis of more complex derivatives, such as those containing additional ring structures, has built upon this foundational work. For example, the synthesis of substituted (2-phenoxyphenyl)acetic acids as anti-inflammatory agents has been well-documented. nih.govmdpi.com
The exploration of cycloalkyl-substituted acetic acids also has historical precedent. For instance, the synthesis and anti-inflammatory activities of (α-cyclopropyl-p-tolyl)acetic acid and related compounds were investigated in the 1970s, demonstrating the early interest in combining cycloalkane rings with the phenylacetic acid scaffold. nih.gov This historical work provides a strong basis for the contemporary investigation of compounds like this compound.
Current Research Landscape and Future Directions
Strategies for the Synthesis of the this compound Core Structure
The synthesis of the core this compound structure can be approached through various routes, typically involving the formation of a key intermediate such as 1-phenylcyclobutanecarbonitrile (B76354) or a related ester, followed by conversion to the final carboxylic acid.
The synthesis of the this compound framework relies on commercially available or readily synthesized precursors. A common strategy involves the hydrolysis of a nitrile intermediate. For instance, benzyl (B1604629) cyanide is a frequent starting material for phenylacetic acid synthesis, which can be hydrolyzed under acidic or alkaline conditions. orgsyn.orgincb.org A plausible pathway to the target compound could involve the alkylation of phenylacetonitrile (B145931) with 1,3-dibromopropane (B121459) to form the cyclobutane ring, followed by hydrolysis of the resulting 1-phenylcyclobutanecarbonitrile.
Another major approach is the palladium-catalyzed Suzuki coupling reaction, which is effective for creating Csp2-Csp3 bonds, linking an aryl group to an alkyl component. inventivapharma.com In this context, a boronic acid derivative could be coupled with a molecule containing the cyclobutylacetic acid moiety. inventivapharma.com
Key precursors for these and other potential routes are listed below:
| Precursor/Starting Material | Role in Synthesis |
| Phenylacetonitrile (Benzyl Cyanide) | Source of the phenyl and acetic acid precursor moieties; can be alkylated to form the cyclobutane ring. orgsyn.org |
| 1,3-Dibromopropane | Used as a cyclizing agent to form the four-membered cyclobutane ring with a carbanion. |
| Phenylboronic Acid | A key component in Suzuki-Miyaura coupling reactions to introduce the phenyl group. mdpi.comresearchgate.net |
| Cyclobutanone | A versatile starting material for introducing the cyclobutane ring, which can then be functionalized. |
| Diethyl Malonate | Can be used to build the acetic acid side chain via malonic ester synthesis. |
| Benzylmagnesium Chloride | Can be used in Grignard reactions for the formation of phenylacetic acid via carbonation. orgsyn.org |
The efficiency of synthesizing the this compound core is highly dependent on the reaction conditions, which must be optimized for each step.
Nitrile Hydrolysis: The conversion of a nitrile intermediate (e.g., 1-phenylcyclobutanecarbonitrile) to the carboxylic acid is a critical step. Acid-catalyzed hydrolysis is a standard method. For example, benzyl cyanide can be hydrolyzed by heating with a mixture of sulfuric acid and water. orgsyn.org A typical procedure involves refluxing the nitrile with aqueous sulfuric acid for several hours. orgsyn.org Optimization involves controlling the temperature to prevent side reactions and ensuring complete conversion. Alkaline hydrolysis using potassium hydroxide (B78521) is also a viable alternative. mdpi.com
Suzuki-Miyaura Coupling: For syntheses involving Suzuki coupling, the choice of catalyst, base, and solvent is crucial. A common catalytic system is Palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand like P(Nap)3. inventivapharma.com The base plays a significant role, with potassium carbonate (K2CO3) often providing the best results for coupling with alkyl halides. inventivapharma.com Reactions are typically run in solvents like tetrahydrofuran (B95107) (THF) at room temperature. inventivapharma.com
Cyclization Reactions: In pathways involving the reaction of chalcones with phenylhydrazine (B124118) to form pyrazoline rings (a different heterocyclic system, but illustrating cyclization principles), reaction conditions can be accelerated using ultrasound irradiation in an acetic acid aqueous solution. nih.gov Such non-traditional energy sources can shorten reaction times from hours to minutes and increase yields significantly. nih.gov
The table below summarizes typical conditions for relevant reaction types.
| Reaction Type | Catalyst/Reagents | Solvent | Temperature/Conditions | Yield (%) |
| Nitrile Hydrolysis (Acidic) | H₂SO₄, H₂O | - | Reflux, 3 hours | ~77-80 orgsyn.org |
| Nitrile Hydrolysis (Acidic, TiCl₄ cat.) | TiCl₄, HCl | Dioxane/Water | Reflux, 2 hours | 85 mdpi.com |
| Suzuki Coupling | Pd(OAc)₂, P(Nap)₃, K₂CO₃ | THF | 20°C | 20-43 inventivapharma.com |
| Cyclization (Ultrasound-assisted) | Sodium Acetate | Acetic Acid/Water | Room Temp, 2 hours | 83-96 nih.gov |
After synthesis, isolating and purifying this compound is essential to remove unreacted starting materials, catalysts, and byproducts. Standard laboratory techniques are employed.
Filtration and Extraction: The crude product is often first isolated by filtration, especially if it precipitates out of the reaction mixture. orgsyn.org This is typically followed by solvent extraction, where the product is partitioned between an aqueous layer and an immiscible organic solvent like ethyl acetate. mdpi.com
Washing and Decantation: For crude phenylacetic acid, a common purification step involves melting the solid under hot water and washing it by decantation several times to remove water-soluble impurities. orgsyn.org
Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent (or solvent mixture) and allowed to cool slowly, causing the pure compound to crystallize out, leaving impurities in the solution. Solvents like toluene, acetonitrile, or cyclohexane (B81311)/dioxane mixtures have been used for similar phenylacetic acid derivatives. mdpi.comresearchgate.net
Distillation: For liquid products or to remove volatile impurities, distillation under reduced pressure is effective. This technique lowers the boiling point, preventing thermal decomposition of the compound. orgsyn.org
Chromatography: Flash column chromatography is a highly effective method for separating compounds with different polarities. inventivapharma.com It involves passing the mixture through a column of silica (B1680970) gel or another stationary phase, eluting with a solvent system. This technique is particularly useful for separating complex mixtures or isomers. inventivapharma.com
Exploration of Synthetic Derivatives of this compound
Derivatization of the parent compound can be achieved by modifying the phenyl ring or the carboxylic acid group, allowing for the exploration of structure-activity relationships in various applications.
Modifying the phenyl ring can be accomplished either by starting with a substituted precursor, such as a substituted phenylboronic acid, or by direct electrophilic aromatic substitution on the this compound core, though the latter can be complicated by the presence of multiple reactive sites.
A robust method for creating substituted analogues is the Suzuki-Miyaura coupling. mdpi.com For example, to synthesize a methyl- or fluoro-substituted phenylacetic acid derivative, the corresponding methyl- or fluoro-substituted aryl boronic ester can be coupled with an appropriate alkyl halide partner. inventivapharma.com The required substituted boronic acids can often be purchased or synthesized from precursors like anilines. inventivapharma.com This approach offers a high degree of flexibility in introducing a wide variety of substituents onto the phenyl ring.
The carboxylic acid group is a versatile functional handle for creating a wide array of derivatives, including esters, amides, and bioisosteric replacements.
Esterification: Carboxylic acids can be converted to esters through various methods. A classic approach is Fischer esterification, involving reaction with an alcohol under acidic catalysis. For more sterically hindered alcohols like tert-butyl alcohol, direct esterification is difficult. In such cases, the carboxylic acid can be activated, for example, by forming a benzotriazole (B28993) ester intermediate, which then reacts with the alcohol in the presence of a base like DMAP. researchgate.net
Amidation: The conversion of the carboxylic acid to an amide is a fundamental transformation. This is often achieved by first converting the acid to a more reactive species, such as an acyl chloride or an activated ester, followed by reaction with an amine. Direct conversion is also possible using coupling agents. For instance, the hydrolysis of a nitrile precursor under specific acidic conditions can be stopped at the primary amide stage. mdpi.com
Bioisosteric Replacement: In drug design, the carboxylic acid group is often replaced by other acidic or hydrogen-bond-donating groups known as bioisosteres to improve properties like membrane permeability or metabolic stability. nih.govwiley-vch.de Common bioisosteres for carboxylic acids include:
Tetrazoles: These heterocyclic rings have a pKa similar to carboxylic acids and can act as effective mimics. nih.gov
Hydroxamic Acids: These can chelate metal ions and form different hydrogen bonding patterns. nih.gov
Highly Fluorinated Alcohols: Groups like 2,2,2-trifluoroethan-1-ol are weakly acidic and more lipophilic than carboxylic acids, which can be advantageous for central nervous system drug candidates. nih.gov
Sulfonamides and Acylsulfonamides: These groups can establish hydrogen bonding geometries similar to carboxylates. nih.gov
Synthetic Methodologies and Chemical Synthesis Pathways for this compound Derivatives
Derivatization of the Core Structure
The chemical literature provides limited specific examples of direct derivatization on the cyclobutyl ring of this compound. Much of the synthetic focus has been on modifications of the carboxylic acid moiety or the phenyl group. However, general principles of cyclobutane chemistry and advanced C-H functionalization techniques suggest potential pathways for such modifications.
Strategies for the functionalization of cyclobutane rings often contend with the inherent strain and unique conformational properties of the four-membered ring. Modern synthetic methods, such as those involving transition-metal-catalyzed C-H activation, have emerged as powerful tools for the selective modification of otherwise inert C-H bonds in complex molecules.
For instance, palladium-catalyzed C-H functionalization has been explored for the arylation of cyclobutanes. In these approaches, a directing group is often employed to guide the catalyst to a specific C-H bond. While not demonstrated specifically on this compound, it is conceivable that the carboxylic acid group could serve as a directing element to facilitate functionalization at the C2 or C4 positions of the cyclobutyl ring. This would lead to the introduction of new substituents, thereby expanding the chemical space of accessible derivatives.
Radical-mediated reactions also offer a potential avenue for derivatizing the cyclobutyl ring. Photoredox catalysis, for example, can generate radical intermediates under mild conditions, which could then undergo addition or substitution reactions. The application of such methods to this compound might allow for the introduction of various functional groups, including halogens, cyano groups, or even other carbon-based substituents.
Furthermore, classical approaches to cyclobutane modification, such as ring-opening reactions, could be considered. Under specific conditions, the strained cyclobutyl ring could be opened to yield linear alkyl chains with functional groups at defined positions. However, this would result in the loss of the characteristic cyclobutyl moiety.
While direct, selective derivatization of the cyclobutyl ring in this compound remains an area with underexplored potential, the broader advancements in synthetic methodology provide a conceptual framework for future research in this direction. The development of such synthetic routes would be valuable for structure-activity relationship studies and the generation of novel analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms.
A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons of the phenyl group, the methylene (B1212753) protons of the acetic acid moiety, and the methylene protons of the cyclobutyl ring. The integration of these signals would provide a ratio of the number of protons in each unique environment. The chemical shifts (δ) would be influenced by the electron-withdrawing phenyl and carboxylic acid groups.
Hypothetical ¹H NMR Data Table: (Note: The following data is hypothetical due to the absence of published experimental spectra.)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2-7.4 | Multiplet | 5H | Phenyl group protons (C₆H₅) |
| ~ 2.8 | Singlet | 2H | Acetic acid methylene protons (-CH₂COOH) |
| ~ 1.8-2.4 | Multiplet | 6H | Cyclobutyl ring methylene protons |
| ~ 12.0 | Singlet | 1H | Carboxylic acid proton (-COOH) |
A ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom would produce a distinct signal. The chemical shifts would indicate the type of carbon (e.g., aromatic, aliphatic, carbonyl).
Hypothetical ¹³C NMR Data Table: (Note: The following data is hypothetical due to the absence of published experimental spectra.)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 178 | Carboxylic acid carbon (-C OOH) |
| ~ 145 | Quaternary phenyl carbon (C-1 of phenyl group) |
| ~ 128.5 | Phenyl C-H carbons |
| ~ 126.0 | Phenyl C-H carbons |
| ~ 45 | Quaternary cyclobutyl carbon (C-1 of cyclobutyl) |
| ~ 40 | Acetic acid methylene carbon (-C H₂COOH) |
| ~ 32 | Cyclobutyl methylene carbons |
| ~ 18 | Cyclobutyl methylene carbon |
Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning the proton and carbon signals by showing correlations between adjacent protons and between protons and their directly attached carbons, respectively.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry would be used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation pattern. The molecular ion peak (M⁺) would confirm the compound's molecular mass.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid O-H bond (a broad band), the carbonyl C=O bond, and C-H bonds of the aromatic and aliphatic parts of the molecule.
X-ray Diffraction Studies of Crystalline Forms
Should this compound be crystallizable, single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. This technique would unambiguously confirm the connectivity of the atoms and the stereochemistry of the molecule. To date, no public crystallographic data for this compound has been found.
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. uctm.edudtu.dk DFT calculations would be employed to determine the optimized molecular geometry of 2-(1-phenylcyclobutyl)acetic acid, including bond lengths, bond angles, and dihedral angles. These calculations would identify the most stable arrangement of the atoms in three-dimensional space by finding the minimum energy structure on the potential energy surface. uctm.edu
Furthermore, DFT provides insights into the electronic properties, such as the distribution of electron density, which is fundamental to understanding the molecule's polarity and reactivity. nih.govaps.org The results of these calculations, including optimized geometric parameters, would typically be presented in a tabular format for clarity.
Hypothetical Data Table: Optimized Geometric Parameters of this compound from DFT Calculations
| Parameter | Value |
| C-C (cyclobutyl) bond length | e.g., ~1.55 Å |
| C-C (phenyl) bond length | e.g., ~1.40 Å |
| C=O (carboxyl) bond length | e.g., ~1.23 Å |
| C-O (carboxyl) bond length | e.g., ~1.36 Å |
| O-H (carboxyl) bond length | e.g., ~0.97 Å |
| C-C-C (cyclobutyl) bond angle | e.g., ~88-90° |
| Phenyl-Cyclobutyl dihedral angle | e.g., Value in degrees |
Note: The values in this table are illustrative examples and not based on actual experimental or computational data for this compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comossila.comimperial.ac.uk The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comossila.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net Analysis of the spatial distribution of the HOMO and LUMO would reveal the likely sites for nucleophilic and electrophilic attack on this compound.
Hypothetical Data Table: FMO Properties of this compound
| Parameter | Energy (eV) |
| HOMO | e.g., -6.5 |
| LUMO | e.g., -1.2 |
| HOMO-LUMO Gap | e.g., 5.3 |
Note: These energy values are hypothetical examples.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. nih.govwalisongo.ac.idlibretexts.org It is plotted onto the electron density surface and color-coded to indicate regions of varying electrostatic potential. Red areas typically represent regions of negative potential, which are rich in electrons and prone to electrophilic attack, while blue areas indicate positive potential, which are electron-poor and susceptible to nucleophilic attack. nih.govresearchgate.net
For this compound, an MEP map would likely show a region of high negative potential around the carbonyl oxygen of the carboxylic acid group, making it a likely site for interaction with positive ions or electrophiles. mdpi.com The map provides a valuable tool for predicting intermolecular interactions and reactivity patterns. libretexts.org
Molecular Docking Simulations with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein (receptor). nih.govnih.gov This method is instrumental in drug discovery and design. If this compound were to be investigated for potential biological activity, molecular docking simulations would be performed to predict its binding mode and affinity to a specific biological target. nih.govnih.gov
The simulation would place the molecule in the binding site of the target protein in various conformations and orientations, and a scoring function would be used to estimate the strength of the interaction. The results would be presented as a binding score or energy, with lower values typically indicating a more favorable interaction.
Hypothetical Data Table: Molecular Docking Results for this compound
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Example Target 1 | e.g., -7.2 | e.g., Arg120, Tyr350 |
| Example Target 2 | e.g., -6.5 | e.g., Ser95, Leu280 |
Note: This table presents hypothetical data for illustrative purposes only.
Investigations into the Biological Activities of 2 1 Phenylcyclobutyl Acetic Acid and Its Analogs
Antimicrobial Activity Studies
The antimicrobial potential of phenylacetic acid derivatives has been evaluated against various pathogenic bacteria and fungi. These studies explore how structural modifications influence the spectrum and potency of activity.
Assessment of Antibacterial Effects
Research into the antibacterial properties of phenylacetic acid and its analogs has revealed activity against a range of pathogens. Phenylacetic acid (PAA), a core structure, has demonstrated notable antibacterial efficacy against Agrobacterium tumefaciens T-37, with a half-maximal inhibitory concentration (IC50) of 0.8038 mg/mL. nih.gov Studies have also shown that PAA, isolated from Bacillus megaterium, exhibits high inhibitory activity against plant pathogens like Erwinia carotovora and Ralstonia solanacearum. nih.gov
Further investigations into related structures have shown that phenyllactic acid, when combined with acetic acid, produces a synergistic antibacterial effect against Listeria monocytogenes. cabidigitallibrary.org The minimum inhibitory concentration (MIC) for phenyllactic acid alone was 2.25 mg/mL, and for acetic acid, it was 1.75 mg/mL. cabidigitallibrary.org Another analog, 2-(2-hydroxy phenylimino) acetic acid, required a concentration of 70mM to achieve complete inhibition of E. coli and Staphylococcus aureus after 24 hours. slideshare.net Additionally, phenoxyacetic acid derivatives have been assessed, with 4-Methoxyphenoxyacetic acid showing a 30 mm zone of inhibition against Salmonella paratyphi at a concentration of 100 µl. icm.edu.pl Simple acetic acid has also been confirmed to have good antibacterial activity at dilutions as low as 0.166%. nih.gov
Antibacterial Activity of Phenylacetic Acid Analogs
| Compound | Bacterial Strain(s) | Activity Metric | Result | Citation |
|---|---|---|---|---|
| Phenylacetic acid (PAA) | Agrobacterium tumefaciens T-37 | IC50 | 0.8038 mg/mL | nih.gov |
| Phenyllactic acid | Listeria monocytogenes | MIC | 2.25 mg/mL | cabidigitallibrary.org |
| 2-(2-hydroxy phenylimino) acetic acid | E. coli, S. aureus, S. agalactiae | Inhibitory Concentration | 70mM | slideshare.net |
| 4-Methoxyphenoxyacetic acid | Salmonella paratyphi | Zone of Inhibition (100 µl) | 30 mm | icm.edu.pl |
| p-Dihydroxybenzene | Bacillus subtilis, Enterococcus faecalis | Zone of Inhibition (100 µl) | 38 mm, 40 mm | icm.edu.pl |
Evaluation of Antifungal Properties
The antifungal capabilities of this chemical family have also been a subject of study. Organic acids, including acetic, formic, and propionic acids, have demonstrated antifungal activity against various wood-decaying fungi. researchgate.net Among them, propionic acid was the most effective, inhibiting the growth of all tested fungi by 99-100% at a 1 g/L concentration. researchgate.net
More complex analogs have also been tested. The compound p-dihydroxybenzene, a phenolic derivative, showed significant antifungal effects, producing a 42 mm zone of inhibition against Mucor and a 40 mm zone of inhibition against Aspergillus niger. icm.edu.pl These findings suggest that the core phenyl structure, when appropriately substituted, can confer potent antifungal properties.
Antifungal Activity of Phenylacetic Acid Analogs
| Compound | Fungal Strain(s) | Activity Metric | Result | Citation |
|---|---|---|---|---|
| p-Dihydroxybenzene | Mucor | Zone of Inhibition | 42 mm | icm.edu.pl |
| p-Dihydroxybenzene | Aspergillus niger | Zone of Inhibition | 40 mm | icm.edu.pl |
| Propionic acid | C. puteana, R. placenta, G. trabeum, T. versicolor | Inhibition (at 1 g/L) | 99-100% | researchgate.net |
Anti-inflammatory Activity Assessments
A significant area of investigation for phenylacetic acid analogs has been in the realm of anti-inflammatory agents. A series of substituted (2-phenoxyphenyl)acetic acids were synthesized and evaluated, with research indicating that halogen substitution on the phenoxy ring significantly enhances anti-inflammatory activity. nih.gov The compound [2-(2,4-Dichlorophenoxy)phenyl]acetic acid, known as fenclofenac (B1672494), was identified as having a particularly favorable balance of potency and low toxicity. nih.gov
Further increasing the halogenation led to even greater potency. nih.gov Specifically, [2-(2,3,5,6-tetrachlorophenoxy) phenyl]acetic acid was found to be 40 times more potent than fenclofenac in an adjuvant-induced arthritis model. nih.gov Other complex derivatives have also shown promise. Salts of 2-(5-((theophylline-7'-yl)methyl)-4-R-4Н-1,2,4-triazole-3-ylthio)acetic acid demonstrated anti-inflammatory action superior to the standard drug diclofenac (B195802) in a formalin-induced edema model in rats. zsmu.edu.ua
Anti-inflammatory Activity of Phenylacetic Acid Analogs
| Compound | Model/Test | Result | Citation |
|---|---|---|---|
| [2-(2,4-Dichlorophenoxy)phenyl]acetic acid (Fenclofenac) | Adjuvant Arthritis Test | Favorable combination of potency and low toxicity | nih.gov |
| [2-(2,3,5,6-tetrachlorophenoxy) phenyl]acetic acid | Adjuvant Arthritis Test | 40 times more potent than fenclofenac | nih.gov |
| 2-(5-((theophylline-7'-yl)methyl)-4-phenyl-4Н-1,2,4-triazole-3-ylthio)acetic acid | Formalin-induced edema (rats) | Exceeded the activity of diclofenac by 26.63% at 2 hours | zsmu.edu.ua |
Antileishmanial Activity Investigations
The therapeutic potential of this class of compounds extends to parasitic diseases. Cinnamic acid and its derivatives, which are structurally related to phenylacetic acids, have been evaluated for their activity against Leishmania infantum. nih.gov These investigations revealed that specific amide and ester derivatives were particularly effective.
The most potent compound identified was N-(4-isopropylbenzyl)cinnamamide, which exhibited an IC50 of 33.71 μM and a high selectivity index (SI > 42.46), indicating it is significantly more toxic to the parasite than to host cells. nih.gov Another derivative, piperonyl cinnamate, also showed strong activity with an IC50 of 42.80 μM and a selectivity index greater than 32.86. nih.gov These findings highlight a promising avenue for the development of new antileishmanial drugs from this structural family. nih.gov
Antileishmanial Activity of Cinnamic Acid Derivatives
| Compound | Activity Metric | Value | Selectivity Index (SI) | Citation |
|---|---|---|---|---|
| N-(4-isopropylbenzyl)cinnamamide | IC50 | 33.71 μM | > 42.46 | nih.gov |
| Piperonyl cinnamate | IC50 | 42.80 μM | > 32.86 | nih.gov |
Neurological Activity Investigations
Analogs of phenylacetic acid have been explored for their effects on the central nervous system, particularly as anticonvulsant agents.
Anticonvulsant Properties
Fatty acid derivatives are recognized as a class of broad-spectrum anticonvulsant drugs. pharmacologyeducation.org Their mechanisms are thought to involve enhancing the action of the inhibitory neurotransmitter GABA and blocking voltage-gated sodium and T-type calcium channels. pharmacologyeducation.org
Specific analogs of phenylacetic acid have demonstrated significant anticonvulsant properties in various animal models. A series of (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides showed broad-spectrum activity. nih.gov Among them, one compound (designated as compound 14) was particularly robust, with median effective dose (ED50) values of 49.6 mg/kg in the maximal electroshock (MES) test, 67.4 mg/kg in the subcutaneous pentylenetetrazole (scPTZ) model, and 31.3 mg/kg in the 6 Hz seizure model. nih.gov
Another analog, 1-diethylamino-3-phenylprop-2-en-1-one, also afforded protection in both MES and scPTZ screens in mice and rats. nih.gov In rats, this compound blocked chloride channels and was effective in the lamotrigine-resistant kindled rat model, suggesting a novel mechanism of action. nih.govmdpi.com
Anticonvulsant Activity of Phenylacetic Acid Analogs
| Compound | Animal Model | Test | ED50 Value | Citation |
|---|---|---|---|---|
| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide (Compound 14) | Mice | MES | 49.6 mg/kg | nih.gov |
| scPTZ | 67.4 mg/kg | nih.gov | ||
| 6 Hz (32 mA) | 31.3 mg/kg | nih.gov | ||
| 1-diethylamino-3-phenylprop-2-en-1-one | Mice (i.p.) | MES | 52.0 mg/kg | mdpi.com |
| scPTZ | 69.4 mg/kg | mdpi.com |
Antidiabetic and Antiobesity Activity Studies
A comprehensive search of scientific databases yields no studies on the antidiabetic or antiobesity activities of 2-(1-Phenylcyclobutyl)acetic acid. There is no published evidence to suggest it has been evaluated for its effects on glucose metabolism, insulin (B600854) sensitivity, or weight management.
Antineoplastic Activity Evaluations
There are no published findings from in vitro or in vivo studies to support or refute any antineoplastic activity for this compound. Its potential as a cytotoxic or anti-proliferative agent against cancer cell lines has not been documented in the available scientific literature. For comparison, the related compound Phenylbutyric acid is known to act as a histone deacetylase inhibitor with documented anticancer activity, but these findings are specific to that molecule. nih.govdrugbank.com
Enzyme Inhibition Studies
Cytochrome P450 (P450) Enzyme Interactions
No data is available regarding the interaction of this compound with Cytochrome P450 enzymes. Its profile as a substrate, inhibitor, or inducer of any CYP450 isozyme has not been reported.
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition
There is no evidence in the scientific literature to suggest that this compound has been investigated as an inhibitor of the enzyme 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1).
No Scientific Information Available on the Diacylglycerol Lipase-alpha Inhibitory Activity of this compound
Despite a comprehensive search of scientific literature and databases, no research has been identified investigating the biological activities of this compound or its analogs specifically in the context of Diacylglycerol Lipase-alpha (DAGL-α) inhibition.
Therefore, it is not possible to provide an article section on the "" with a focus on "Diacylglycerol Lipase-alpha Inhibition" as requested. The complete absence of published data on this specific compound's interaction with DAGL-α means that no research findings or data tables can be generated.
Diacylglycerol Lipase-alpha is a key enzyme in the endocannabinoid system, responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of DAGL-α is a subject of scientific inquiry for its potential therapeutic applications. However, the current body of scientific literature does not appear to include studies on "this compound" within this area of research.
Mechanisms of Action and Pharmacological Pathways
Elucidation of Molecular Targets and Binding Interactions
The initial step in elucidating a drug's mechanism of action is the identification of its molecular target(s). These are typically proteins, such as receptors or enzymes, to which the molecule binds to initiate a biological response. For many non-steroidal anti-inflammatory drugs (NSAIDs) with an acetic acid moiety, a primary target is the cyclooxygenase (COX) enzyme. cumhuriyet.edu.tr However, without specific studies on 2-(1-Phenylcyclobutyl)acetic acid, it is not possible to confirm if it acts as a COX inhibitor or interacts with other potential targets.
Future research would require techniques such as:
Affinity Chromatography: To isolate binding partners from cell lysates.
Computational Docking: To predict binding modes with known protein structures.
Biochemical Assays: To measure the compound's effect on the activity of specific enzymes or the binding to specific receptors.
Biochemical Pathway Modulation
Once a molecular target is identified, the next step is to understand how the interaction modulates a biochemical pathway. For instance, inhibition of the COX enzyme by NSAIDs blocks the conversion of arachidonic acid to prostaglandins, key mediators of inflammation. Phenylacetic acid itself is a central intermediate in the bacterial degradation of aromatic compounds, involving a complex catabolic pathway. mdpi.com However, the influence of this compound on mammalian biochemical pathways has not been documented.
Studies in this area would involve:
Metabolomics: To analyze changes in the cellular concentrations of various metabolites following treatment with the compound.
Transcriptomics and Proteomics: To identify changes in gene and protein expression related to specific pathways.
Cellular Responses and Signaling Cascades
The modulation of a biochemical pathway ultimately leads to a cellular response, often mediated by complex signaling cascades. A biochemical or signaling cascade is a series of chemical reactions within a cell, where an initial stimulus is amplified and transduced to elicit a specific response. These can include changes in cell proliferation, apoptosis, or the production of inflammatory mediators. The specific cellular effects of this compound are currently unknown.
Investigative methods would include:
Cell-based Assays: To measure effects on cell viability, proliferation, and apoptosis.
Reporter Gene Assays: To monitor the activity of specific signaling pathways (e.g., NF-κB, MAPK).
Immunofluorescence and Western Blotting: To visualize and quantify changes in the localization and activation of signaling proteins.
Role of Aminium Radical Intermediates in Metabolic Transformations
The metabolism of a drug can significantly influence its pharmacological activity and potential for toxicity. For some compounds containing amine functionalities, metabolism can proceed through aminium radical intermediates, particularly in N-dealkylation reactions catalyzed by cytochrome P450 enzymes. However, this compound is a carboxylic acid and lacks an amine group, making the formation of aminium radical intermediates in its metabolism highly unlikely.
The metabolism of carboxylic acid-containing drugs often involves conjugation reactions, such as the formation of acyl glucuronides. These metabolites can be reactive and have been implicated in the toxicity of some drugs. While this is a potential metabolic route for this compound, no specific metabolic studies have been published to confirm this or to identify any of its metabolites.
Structure Activity Relationships Sar
Correlation of Molecular Structure with Observed Biological Activities
General SAR principles for arylalkanoic acids, a class to which 2-(1-phenylcyclobutyl)acetic acid belongs, indicate that the presence of an acidic center, typically a carboxylic acid, located one carbon atom away from an aromatic ring is a common feature for anti-inflammatory activity. nih.gov The specific nature of the aromatic system and any linking groups, such as the cyclobutyl ring in this case, then modulate this activity.
Impact of Cyclobutyl Ring Modifications on Activity Profiles
The cyclobutyl ring plays a significant role in orienting the phenyl and acetic acid groups in three-dimensional space, thereby influencing how the molecule interacts with a receptor's binding site. The puckered conformation of the cyclobutyl ring is a key structural feature. Modifications to this ring can have a profound impact on biological activity.
Key Research Findings:
Ring Conformation: The non-planar, puckered nature of the cyclobutyl ring can position substituents in specific spatial arrangements (axial or equatorial), which can be critical for optimal receptor binding.
Hydrophobic Interactions: The cyclobutyl moiety can fit into hydrophobic pockets within a receptor, and its size and shape are important for the strength of these van der Waals interactions.
Substitution on the Ring: Introducing substituents on the cyclobutyl ring can alter its conformation and steric bulk, which in turn can enhance or diminish biological activity. For example, adding hydroxyl or carboxamide groups to the cyclobutyl ring in other molecular contexts has been shown to influence binding affinity.
Illustrative Data on Cyclobutyl Ring Modifications in Analogous Systems:
| Modification to Cycloalkyl Ring | General Impact on Activity in Analogous Systems | Rationale |
| Contraction to Cyclopropyl | Often decreases activity | Reduced van der Waals contact and altered bond angles. |
| Expansion to Cyclopentyl/Cyclohexyl | Variable, can increase or decrease activity | Depends on the size and shape of the receptor's hydrophobic pocket. |
| Introduction of Heteroatoms (e.g., Oxygen) | Can improve physicochemical properties | May enhance solubility and metabolic stability. |
This table is illustrative and based on general principles observed in related compounds, not on specific experimental data for this compound.
Influence of Phenyl Ring Substitution on Biological Efficacy
The phenyl ring is a crucial component for the biological activity of many arylalkanoic acids, often participating in pi-stacking or hydrophobic interactions within the receptor. Substitution on this ring can significantly modulate the electronic and steric properties of the molecule, thereby affecting its binding affinity and efficacy.
Key Research Findings:
Electronic Effects: The introduction of electron-withdrawing groups (e.g., halogens like chloro, fluoro) or electron-donating groups (e.g., methoxy) can alter the electron density of the phenyl ring, influencing its interaction with the receptor. In many related compounds, electron-withdrawing groups at the para-position of the phenyl ring enhance activity.
Steric Effects: The size and position of substituents on the phenyl ring can influence the molecule's ability to fit into the binding pocket. Meta-substitution has been shown to be particularly effective in some classes of compounds by allowing the substituent to occupy a specific sub-pocket within the receptor.
Illustrative Data on Phenyl Ring Substitutions in Phenylacetic Acid Analogs:
| Phenyl Ring Substitution | General Impact on Activity in Analogous Systems | Rationale |
| Para-Chloro | Often enhances activity | Increases electron-withdrawing character and lipophilicity. |
| Para-Methoxy | Variable, can increase or decrease activity | Electron-donating group, can influence hydrogen bonding potential. |
| Meta-Fluoro | Can significantly enhance activity | May allow for specific interactions within a receptor sub-pocket. |
| Di-substitution (e.g., 2,4-dichloro) | Often leads to potent activity | Combines steric and electronic effects to optimize receptor fit. |
This table is illustrative and based on general principles observed in related compounds, not on specific experimental data for this compound.
Contribution of the Acetic Acid Moiety to Receptor Interactions
The acetic acid moiety is a common feature in many biologically active compounds, particularly non-steroidal anti-inflammatory drugs (NSAIDs). Its carboxylic acid group is typically essential for activity, acting as a key interaction point with the biological target.
Key Research Findings:
Ionic Interactions: The carboxylate group of the acetic acid moiety is often involved in forming ionic bonds or hydrogen bonds with positively charged residues (e.g., arginine) in the active site of enzymes like cyclooxygenase.
Acidity: The pKa of the carboxylic acid is important for its ionization state at physiological pH, which is crucial for its interaction with the receptor.
Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups, such as a tetrazole or a hydroxamic acid, can sometimes retain or even improve activity, but amides are generally inactive. nih.gov
Chain Length: The distance between the carboxylic acid and the aromatic ring is critical. Increasing the chain length to propionic or butyric acid often leads to a decrease in activity. nih.gov
Computational Approaches to SAR Elucidation
In the absence of extensive experimental data, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are valuable tools for elucidating the SAR of this compound and its analogs.
Key Research Findings from Computational Studies on Related Compounds:
QSAR Models: QSAR studies on related phenylacetic acid derivatives have shown that biological activity can be mathematically correlated with physicochemical descriptors like lipophilicity (logP), electronic parameters (Hammett constants), and steric parameters. nih.gov These models can be used to predict the activity of novel, unsynthesized analogs.
Molecular Docking: Docking simulations can predict the preferred binding orientation of this compound and its derivatives within a target receptor's active site. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and can guide the design of more potent compounds. For example, docking studies on phenylacetic acid derivatives have shown that meta-substituted compounds can exhibit superior binding interactions compared to ortho- and para-substituted analogs in certain targets. nih.gov
Metabolic Fate and Biotransformation Studies
In Vitro Metabolic Stability and Enzyme Kinetics
The metabolic stability of a compound provides an initial assessment of its persistence in the body. In vitro assays, typically using liver microsomes or hepatocytes, are employed to determine the rate at which a compound is metabolized. researchgate.netnih.gov These studies are crucial for predicting in vivo pharmacokinetic parameters. researchgate.net
For compounds structurally related to 2-(1-Phenylcyclobutyl)acetic acid, such as other phenylacetic acid derivatives, metabolic stability can vary significantly based on their specific substitutions. For instance, a study on p-(cyclopropylcarbonyl)phenylacetic acid revealed that over 90% of the radioactivity in the plasma of monkeys and dogs was associated with the unchanged drug, indicating a degree of metabolic stability. nih.gov The in vitro half-life (t½) and intrinsic clearance (CLint) are key parameters derived from these studies. researchgate.net
Table 1: Key Parameters in In Vitro Metabolic Stability
| Parameter | Description | Significance |
| In Vitro Half-life (t½) | The time it takes for 50% of the compound to be metabolized in an in vitro system (e.g., liver microsomes). | A shorter half-life suggests faster metabolism and potentially lower bioavailability in vivo. |
| Intrinsic Clearance (CLint) | The inherent ability of the liver enzymes to metabolize a compound, independent of other physiological factors. | Used to predict in vivo hepatic clearance and the first-pass effect. |
| Michaelis-Menten Constant (Km) | The substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). | Indicates the affinity of the enzyme for the substrate. A lower Km suggests a higher affinity. |
| Maximum Velocity (Vmax) | The maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate. | Reflects the catalytic capacity of the enzyme system. |
Identification of Metabolites and Their Structures
The biotransformation of a parent compound results in the formation of various metabolites, which can be more polar and easier to excrete. The identification of these metabolites is crucial as they can have their own pharmacological or toxicological profiles.
For phenylacetic acid derivatives, common metabolic transformations include hydroxylation of the aromatic ring and the aliphatic side chain, as well as conjugation reactions. A study on the metabolism of (6,7-dichloro-2-methyl-1-oxo-2-phenyl-5-indanyloxy)acetic acid in chimpanzees identified the major metabolite as the para-hydroxylated product of the phenyl group. nih.gov Other observed transformations included reduction of a ketone group and further hydroxylation of the phenyl ring. nih.gov
In the case of p-(cyclopropylcarbonyl)phenylacetic acid, a key metabolite identified was (alpha-cyclopropyl-alpha-hydroxy-p-tolyl)acetic acid, indicating hydroxylation at the benzylic position. nih.gov Furthermore, studies on 2-((1-Phenylcyclohexyl)amino)acetic acid have identified N-(2-methoxyethyl)-1-phenylcyclohexanamine as a metabolite in rat urine, suggesting that N-dealkylation and subsequent modifications can occur. ncats.io
Based on these analogous structures, potential metabolites of this compound could include:
Hydroxylated derivatives on the phenyl ring (e.g., at the para-position).
Hydroxylation of the cyclobutyl ring.
Oxidation of the acetic acid side chain.
Conjugates with glucuronic acid, glycine (B1666218), or taurine (B1682933).
Table 2: Potential Metabolites of this compound Based on Analogous Compounds
| Parent Compound Analogue | Identified Metabolite(s) | Potential Metabolic Pathway for this compound |
| p-(cyclopropylcarbonyl)phenylacetic acid | (alpha-cyclopropyl-alpha-hydroxy-p-tolyl)acetic acid | Hydroxylation of the phenyl ring or cyclobutyl ring |
| (6,7-dichloro-2-methyl-1-oxo-2-phenyl-5-indanyloxy)acetic acid | para-hydroxylation of the 2-phenyl substituent | Hydroxylation at the para-position of the phenyl group |
| 2-((1-Phenylcyclohexyl)amino)acetic acid | N-(2-methoxyethyl)-1-phenylcyclohexanamine | While not directly applicable due to the lack of a nitrogen, it highlights the potential for complex side-chain modifications. |
Species-Specific Metabolic Pathways
Significant variations in drug metabolism can occur between different species, which is a critical consideration in preclinical drug development. These differences can affect both the rate of metabolism and the types of metabolites formed.
A study on p-(cyclopropylcarbonyl)phenylacetic acid demonstrated marked species-specific metabolic pathways. nih.gov In rats, the parent drug was the major component in urine (93-97%), with only a small percentage of hydroxylated metabolite and conjugates. nih.gov In contrast, monkeys primarily excreted the glucuronide conjugate of the parent drug (88%), while dogs showed extensive conjugation with taurine (parent drug-taurine conjugate and hydroxylated metabolite-taurine conjugate) and a smaller amount of a glycine conjugate. nih.gov
These findings highlight that the metabolic fate of a phenylacetic acid derivative can be highly dependent on the species being studied. Therefore, extrapolating metabolic data from one species to another, including to humans, must be done with caution.
Table 3: Species-Specific Metabolism of a Structurally Related Phenylacetic Acid Derivative
| Species | Major Urinary Metabolites of p-(cyclopropylcarbonyl)phenylacetic acid | Percentage of Dose |
| Rat | Unchanged Drug | 93-97% |
| (alpha-cyclopropyl-alpha-hydroxy-p-tolyl)acetic acid | 2-6% | |
| Conjugates | ~1% | |
| Monkey | I-glucuronide (Parent Drug Conjugate) | 88% |
| Unconjugated (alpha-cyclopropyl-alpha-hydroxy-p-tolyl)acetic acid | 7-10% | |
| Dog | I-taurine (Parent Drug Conjugate) | 27% |
| II-taurine (Hydroxylated Metabolite Conjugate) | 30% | |
| Unconjugated (alpha-cyclopropyl-alpha-hydroxy-p-tolyl)acetic acid | 20% | |
| II-glycine (Hydroxylated Metabolite Conjugate) | 3% |
Data from a study on p-(cyclopropylcarbonyl)phenylacetic acid. nih.gov
Enzyme Systems Involved in Biotransformation (e.g., P450 isoforms)
The biotransformation of many drugs is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes, which are predominantly found in the liver. nih.gov These enzymes are responsible for the oxidative metabolism of a wide range of xenobiotics. nih.gov Different CYP isoforms exhibit varying substrate specificities.
For phenylacetic acid derivatives, CYP-mediated oxidation is a common metabolic pathway. For example, the hydroxylation of the phenyl ring is a classic CYP-catalyzed reaction. While specific CYP isoforms responsible for the metabolism of this compound have not been identified, it is highly probable that enzymes from the CYP2C and CYP3A subfamilies could be involved, as they are responsible for the metabolism of a vast number of drugs. nih.gov
Preclinical Research Considerations and Perspectives
In Vitro Efficacy and Selectivity Profiling
Currently, specific in vitro efficacy and selectivity data for 2-(1-Phenylcyclobutyl)acetic acid are not widely available in the public domain. However, the structural motif of a phenylacetic acid derivative suggests several potential avenues for investigation based on the activities of related compounds. The presence of the acetic acid residue is a common feature in many biologically active molecules, including well-known non-steroidal anti-inflammatory drugs (NSAIDs) cumhuriyet.edu.tr.
Therefore, a primary step in the in vitro profiling of this compound would be to screen it against a panel of enzymes and receptors associated with inflammation and pain. For instance, assays to determine its inhibitory activity against cyclooxygenase (COX-1 and COX-2) enzymes would be a logical starting point cumhuriyet.edu.tr. The synthesis of novel thiazole (B1198619) derivatives containing an acetic acid moiety has led to the identification of selective COX-1 inhibitors cumhuriyet.edu.tr.
Furthermore, depending on the broader therapeutic goals, its activity could be assessed against other targets. For example, derivatives of ferulic acid have been evaluated for their antiplatelet aggregation activities in vitro researchgate.net. Similarly, novel phenoxy acetamide (B32628) derivatives have been synthesized and tested for a range of pharmacological activities, including anticancer and antimicrobial effects nih.gov. The structural alerts within this compound could also guide screening towards targets implicated in neurological disorders or metabolic diseases.
A comprehensive in vitro profiling would involve a battery of assays to establish a preliminary understanding of its mechanism of action and potential therapeutic applications. The following table outlines a hypothetical initial in vitro screening cascade for this compound, based on activities of structurally related classes of compounds.
| Assay Type | Target(s) | Rationale |
| Enzyme Inhibition Assays | COX-1, COX-2 | The acetic acid moiety is common in NSAIDs that target COX enzymes. |
| 5-Lipoxygenase (5-LOX) | To assess potential anti-inflammatory activity beyond COX inhibition. | |
| Receptor Binding Assays | GPCRs, Ion Channels | To identify potential neurological or cardiovascular targets. |
| Cell-Based Assays | Anti-proliferative assays (e.g., against cancer cell lines) | Phenylacetic acid derivatives have shown anticancer activity. |
| Antiplatelet aggregation assays | To evaluate potential antithrombotic effects. | |
| Antifungal/Antibacterial assays | To screen for potential antimicrobial properties. |
It is crucial to perform these assays in a systematic manner to build a profile of the compound's activity and selectivity, which will guide further preclinical development.
Toxicological Assessment Methodologies (excluding specific safety data)
The toxicological assessment of a new chemical entity like this compound would employ a combination of in silico, in vitro, and other non-clinical methods to identify potential hazards. The focus of modern toxicology is to predict and understand potential liabilities early in the drug discovery process.
In Silico Approaches: Computational toxicology is a cornerstone of early safety assessment. For a novel compound, Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict a range of toxicological endpoints rsc.orgnih.govresearchgate.net. These models use the chemical structure to estimate the likelihood of adverse effects such as mutagenicity, carcinogenicity, and developmental toxicity nih.govresearchgate.net. The "read-across" approach, where the toxicity of a chemical is inferred from structurally similar compounds with known toxicological profiles, is another valuable in silico tool rsc.org. There are numerous computational tools and databases available to facilitate these predictions nih.gov.
In Vitro Toxicological Assays: A battery of in vitro assays would be conducted to assess potential mechanisms of toxicity. For carboxylic acid-containing compounds, particular attention is often paid to hepatotoxicity nih.gov. High-content screening (HCS) assays in cultured hepatocytes can be used to investigate effects like steatosis (fatty acid accumulation) and phospholipidosis nih.gov.
A significant area of investigation for carboxylic acid drugs is their potential to form reactive metabolites. Two key pathways of concern are the formation of acyl glucuronides and acyl-CoA thioesters researchgate.netresearchgate.net. These reactive species can covalently bind to cellular proteins, potentially leading to idiosyncratic drug toxicities researchgate.net. Therefore, in vitro studies using liver microsomes or hepatocytes would be essential to determine the propensity of this compound to form such conjugates.
The following table summarizes key toxicological assessment methodologies applicable to a novel carboxylic acid derivative:
| Methodology | Purpose | Key Considerations |
| In Silico Modeling (QSAR, Read-Across) | Predict potential toxicities (e.g., mutagenicity, carcinogenicity) based on chemical structure. | Utilizes existing data on analogous structures to make predictions before synthesis. |
| In Vitro Cytotoxicity Assays | Determine the concentration at which the compound is toxic to various cell lines. | Provides a general indication of cellular toxicity. |
| Hepatotoxicity Screening | Assess the potential for liver damage, including steatosis and phospholipidosis, using hepatocyte cultures. | Carboxylic acids are a class of compounds with known hepatotoxicity risks. |
| Reactive Metabolite Screening | Investigate the formation of potentially toxic acyl glucuronides and acyl-CoA thioesters. | A critical step for carboxylic acid-containing drug candidates. |
| Genotoxicity Assays (e.g., Ames test, in vitro micronucleus test) | Evaluate the potential for the compound to cause genetic mutations. | A standard component of preclinical safety testing. |
| Toxicodynamic Modeling | Mathematically model the concentration-dependent effects of the compound on microbial or cellular growth kinetics. | Can provide a more quantitative understanding of toxicity. nih.gov |
Pharmacokinetic Considerations for Cyclobutylacetic Acid Analogues
The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its efficacy and safety. While specific data for this compound is not available, valuable insights can be gleaned from studying structurally related cyclobutylacetic acid analogues, particularly those with therapeutic applications.
A relevant class of analogues includes the gabapentinoids, such as gabapentin (B195806) (a cyclohexane (B81311) acetic acid derivative) and pregabalin (B1679071) walshmedicalmedia.compsychscenehub.comnih.govbohrium.com. These compounds are structurally similar to amino acids and are known to be substrates for system L-amino acid transporters (LAT) nih.gov. This mode of absorption can lead to saturable kinetics, as seen with gabapentin, where bioavailability decreases with increasing doses walshmedicalmedia.compsychscenehub.combohrium.com. In contrast, pregabalin exhibits more linear, dose-proportional absorption psychscenehub.combohrium.com. Therefore, a key consideration for this compound would be to determine its primary absorption mechanism and whether it is subject to saturable transport.
Furthermore, many gabapentinoids are not significantly metabolized in humans and are primarily excreted unchanged by the kidneys walshmedicalmedia.combohrium.com. This can be an advantageous property, as it reduces the potential for drug-drug interactions involving metabolic enzymes like the cytochrome P450 system. Investigating the metabolic stability of this compound in liver microsomes and hepatocytes would be a crucial early step.
The introduction of a cyclic structure, such as the cyclobutyl group, can influence pharmacokinetic properties. Cyclization is a strategy sometimes used in drug design to improve metabolic stability and membrane permeability nih.govacs.org.
The table below outlines key pharmacokinetic parameters and considerations for cyclobutylacetic acid analogues, drawing parallels with the well-characterized gabapentinoids.
| Pharmacokinetic Parameter | Key Considerations for Cyclobutylacetic Acid Analogues |
| Absorption | - Mechanism of intestinal transport (passive diffusion vs. active transport, e.g., via LAT).- Potential for saturable absorption leading to non-linear pharmacokinetics. walshmedicalmedia.combohrium.com- Effect of food on absorption. |
| Distribution | - Plasma protein binding (gabapentinoids exhibit low binding). walshmedicalmedia.combohrium.com- Volume of distribution, indicating the extent of tissue penetration. |
| Metabolism | - Susceptibility to metabolism by hepatic enzymes (e.g., CYP450s).- Potential for formation of active or reactive metabolites. |
| Excretion | - Primary route of elimination (e.g., renal or hepatic).- Elimination half-life, which determines dosing frequency. |
Future Research Directions and Therapeutic Potential
Design and Synthesis of Novel Analogs with Enhanced Activity and Specificity
The foundation of advancing the therapeutic potential of 2-(1-phenylcyclobutyl)acetic acid lies in the strategic design and synthesis of novel analogs. The principles of structure-activity relationship (SAR) studies are central to this process, guiding medicinal chemists in making targeted chemical modifications to enhance biological activity. gardp.org By systematically altering various structural features of the parent compound, researchers can identify which modifications lead to improved potency, selectivity, and reduced toxicity. gardp.org
For example, a study on 2-arylsulfanyl-phenyl piperazinyl acetic acids demonstrated that specific substitutions on the phenyl ring led to potent GlyT-1 inhibitors. nih.gov Another research effort focused on 2-anilinophenylacetic acids, analogs of diclofenac (B195802), found that lipophilicity and the twist angle between the phenyl rings were critical for their anti-inflammatory activity. researchgate.net These examples highlight how targeted modifications can significantly enhance the desired biological effects.
Exploration of Uninvestigated Biological Targets
While initial studies may have identified certain biological activities for this compound and its derivatives, a vast landscape of potential molecular targets remains to be explored. Identifying these targets is crucial for understanding the compound's mechanism of action and uncovering new therapeutic applications. nih.gov
High-throughput screening (HTS) is a powerful technique for rapidly testing large libraries of compounds against a wide array of biological targets. nih.govoncotarget.com This approach can help identify previously unknown interactions between this compound analogs and various enzymes, receptors, and ion channels. For instance, HTS has been successfully used to identify novel inhibitors of pathways implicated in diseases like cancer. nih.gov Furthermore, screening against specific panels of kinases, proteases, or G-protein coupled receptors could reveal novel activities.
The investigation into the biological targets of structurally similar compounds can also provide valuable leads. For example, phenylacetic acid itself is used to treat acute hyperammonemia by acting on enzymes of the urea (B33335) cycle. drugbank.com Flavone acetic acid analogs have been studied for their immunomodulatory effects, with the goal of identifying their specific molecular targets. nih.gov By exploring these and other potential targets, researchers can broaden the therapeutic scope of the this compound class of compounds.
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational modeling and experimental validation is accelerating the pace of drug discovery. In the context of this compound, these integrated approaches can provide deep insights into its structure-activity relationships and guide the design of more potent and selective analogs.
Computational Approaches:
In Silico Screening: Virtual screening of large compound libraries against known protein structures can predict binding affinities and identify promising candidates for synthesis and experimental testing. mdpi.comresearchgate.net This method allows for the rapid and cost-effective evaluation of a vast number of potential drug molecules.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the specific interactions that stabilize the complex. rsc.orgresearchgate.net For this compound analogs, docking studies can help rationalize observed SAR data and guide further structural modifications.
Quantum Chemical Calculations: These methods can be used to study the electronic properties and reactivity of molecules, offering a deeper understanding of their behavior at a molecular level. researchgate.netresearchgate.netrsc.org
Experimental Methodologies:
High-Throughput Screening (HTS): As mentioned previously, HTS allows for the rapid experimental testing of large numbers of compounds against specific biological targets. oncotarget.comnih.gov This provides the necessary empirical data to validate computational predictions.
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a series of related compounds is essential for building robust SAR models. gardp.orgnih.govnih.gov These models, in turn, inform further computational design efforts.
A successful example of this integrated approach was the discovery of selective Bfl-1 inhibitors, where computational modeling guided the modification of a hit compound to improve its selectivity. nih.gov Similarly, in silico screening combined with synthesis and biological testing led to the identification of novel mPGES-1 inhibitors. nih.gov
Translational Research Prospects and Clinical Relevance of the Compound Class
The ultimate goal of research into this compound and its analogs is to translate promising laboratory findings into clinically effective therapies. This process, known as translational research, involves bridging the gap between basic scientific discoveries and their application in human health. nih.gov
The clinical relevance of this compound class will depend on the specific therapeutic areas where its derivatives show the most promise. For example, if analogs demonstrate potent and selective anti-inflammatory activity, they could be developed as alternatives to existing non-steroidal anti-inflammatory drugs (NSAIDs), potentially with improved safety profiles. researchgate.netacta.co.incumhuriyet.edu.trcumhuriyet.edu.tr If novel anticancer properties are discovered, these compounds could enter the pipeline for oncology drug development. ontosight.ai
The path to clinical application involves several key stages, including preclinical studies in animal models to evaluate efficacy and safety, followed by phased clinical trials in humans. The development of robust and biologically meaningful assays is crucial for assessing the impact of these compounds throughout the research and development process. nih.gov
The journey from a promising chemical scaffold like this compound to a clinically approved drug is long and challenging. However, by systematically applying the principles of modern drug discovery, including analog design, target exploration, and the integration of computational and experimental methods, the therapeutic potential of this compound class can be fully realized.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(1-Phenylcyclobutyl)acetic acid, and how are regioselectivity challenges addressed?
- Methodology : The compound can be synthesized via cyclobutane ring formation followed by functionalization. For example, regioselective bromination (as seen in structurally similar compounds like 2-(3-Bromo-4-methoxyphenyl)acetic acid) uses bromine in acetic acid under controlled conditions . Optimization involves adjusting reaction time, temperature, and stoichiometry. Monitoring via NMR and HPLC ensures purity.
- Key Data :
| Reaction Parameter | Typical Condition |
|---|---|
| Solvent | Acetic acid |
| Bromine stoichiometry | 1:1 molar ratio |
| Reaction time | 60–90 minutes |
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
- Methodology :
- NMR : Assign peaks for cyclobutyl protons (δ ~2.5–3.5 ppm) and phenyl groups (δ ~7.0–7.5 ppm).
- X-ray diffraction : Single-crystal analysis using SHELX for refinement and ORTEP-3 for visualization . For example, bond lengths and angles in similar compounds (e.g., C–O bonds: 1.36–1.42 Å) are validated against the Cambridge Structural Database .
- Example Crystallographic Data (from analogous structures):
| Parameter | Value (Å/°) |
|---|---|
| C–C (cyclobutyl) | 1.54–1.58 |
| Dihedral angle (phenyl vs. acid) | ~78° |
Q. How are safety protocols implemented during the synthesis of reactive intermediates?
- Methodology : Use PPE (gloves, goggles) and fume hoods. For hygroscopic or air-sensitive intermediates, store under argon/vacuum . Waste disposal follows institutional guidelines for halogenated organics .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond lengths vs. computational models) be resolved?
- Methodology :
Cross-validate with DFT calculations (e.g., Gaussian or ORCA software) to compare theoretical and experimental bond lengths.
Check for thermal motion artifacts using anisotropic displacement parameters (ADPs) in SHELX refinement .
Validate hydrogen bonding motifs via graph-set analysis (e.g., R²²(8) patterns in dimeric structures) .
Q. What strategies optimize regioselective functionalization of the cyclobutyl ring?
- Methodology :
- Steric control : Bulky directing groups (e.g., tert-butyl) guide substitution to less hindered positions.
- Electronic effects : Electron-withdrawing groups (e.g., Br) increase reactivity at specific sites, as seen in brominated phenylacetic acid derivatives .
- Case Study : In 2-(3-Bromo-4-methoxyphenyl)acetic acid, bromination occurs para to the methoxy group due to its electron-donating effect, confirmed by C–C–C angle distortions (~121.5° at Br site) .
Q. How do computational methods predict the compound’s reactivity in biological systems?
- Methodology :
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes).
- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity. PubChem data (e.g., Canonical SMILES, InChIKey) provide input for simulations .
Q. What experimental approaches validate molecular conformation in solution vs. solid state?
- Methodology :
- Solid-state : X-ray crystallography (e.g., orthorhombic Pbca space group for analogous compounds ).
- Solution-state : Compare NOESY NMR data with crystallographic results to detect conformational flexibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
